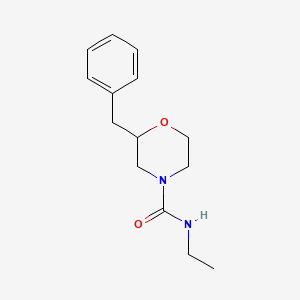

2-benzyl-N-ethylmorpholine-4-carboxamide

Description

Overview of Morpholine-Containing Chemical Entities in Academic Inquiry

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a "privileged structure" frequently incorporated into the design of therapeutic agents. nih.gov The presence of the morpholine motif can enhance the pharmacokinetic profile of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

Significance of the Carboxamide Moiety in Bioactive Chemical Scaffolds

The carboxamide group is one of the most common functional groups found in pharmaceuticals and biologically active compounds. jocpr.com This moiety is a robust structural unit that can significantly influence a molecule's properties and its interactions with biological systems. A key feature of the carboxamide is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capacity allows it to form strong and specific interactions with protein targets, which is crucial for molecular recognition and biological activity. nih.govresearchgate.net

Furthermore, the amide bond is relatively stable to metabolic degradation, contributing to the in-vivo stability and half-life of drug candidates. jocpr.com The incorporation of a carboxamide linkage can enhance molecular flexibility, improve pharmacokinetic properties, and provide a versatile point for synthetic modification to explore structure-activity relationships (SAR). nih.gov Carboxamide derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a central focus in drug discovery programs. ontosight.ai

Contextualization of the Benzyl (B1604629) Substituent within Chemical Design Strategies

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) bridge (CH2), is a frequently utilized substituent in organic and medicinal chemistry. ontosight.aicurlyarrows.com Its primary role is often to increase the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes. Over 70% of pharmaceutical drugs contain an aromatic ring, highlighting the importance of such moieties in drug design. ontosight.ai

Beyond modulating solubility, the aromatic nature of the benzyl group allows it to participate in non-covalent interactions such as π-π stacking and hydrophobic interactions with biological targets. curlyarrows.com The benzylic position—the carbon atom attached to the benzene ring—is also a site of unique reactivity, capable of stabilizing radicals, carbocations, and carbanions, which can be leveraged in synthetic strategies. curlyarrows.com In drug design, the benzyl group can serve as a crucial building block, a protective group during complex syntheses, or a key pharmacophoric element that fits into a specific binding pocket of a protein or enzyme. ontosight.aiwikipedia.org Its versatility and well-understood chemical properties make it an invaluable tool for chemists aiming to fine-tune the characteristics of a molecule. lookchem.com

Defining the Research Scope for 2-benzyl-N-ethylmorpholine-4-carboxamide

The specific compound, this compound, represents a confluence of the three structural motifs discussed. The morpholine ring provides a stable, drug-like core. The N-ethylmorpholine-4-carboxamide portion establishes a specific linkage and substitution pattern that dictates the molecule's three-dimensional shape and potential for hydrogen bonding. The benzyl group at the 2-position of the morpholine ring introduces significant lipophilicity and the potential for aromatic interactions.

Research into this particular molecule would aim to elucidate how these three components work in concert. Key areas of investigation would include the development of efficient synthetic pathways to access this and related derivatives. researchgate.netsemanticscholar.org Subsequent studies would focus on characterizing its physicochemical properties and exploring its conformational preferences. Ultimately, the research scope involves investigating the potential of this structural scaffold to interact with specific biological targets, guided by the known activities of other substituted morpholine-4-carboxamide (B177924) derivatives in fields such as oncology and infectious diseases. wisdomlib.orgmdpi.comnih.gov

Physicochemical Properties

Detailed research findings on the specific biological activity of this compound are not extensively available in public literature. However, its chemical properties can be calculated or found in chemical databases.

| Property | Value |

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 90346-60-8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-N-ethylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-14(17)16-8-9-18-13(11-16)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGADBGWCMCCILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCOC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl N Ethylmorpholine 4 Carboxamide and Its Analogues

Strategic Approaches to Morpholine (B109124) Ring Construction and Derivatization

The construction of the morpholine ring is a foundational step, with various methods available to create the core structure. Subsequent derivatization, particularly at the nitrogen atom, allows for the introduction of diverse functional groups, including the N-ethylcarboxamide moiety.

Established Routes for N-Alkylation of Morpholine Core Structures

The nitrogen atom of the morpholine ring is nucleophilic and can be readily alkylated. While the target compound, 2-benzyl-N-ethylmorpholine-4-carboxamide, features an ethyl group on the external carboxamide nitrogen, the N-alkylation of the morpholine ring nitrogen itself is a common strategy in the synthesis of other morpholine derivatives. For instance, N-ethylmorpholine can be synthesized by reacting morpholine with bromoethane. chemicalbook.com Another approach involves the use of dimethyl carbonate as a methylating agent to produce N-methylmorpholine, a reaction that can proceed even without a catalyst due to the basicity of the morpholine nitrogen. asianpubs.org In the synthesis of more complex analogues, such as 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine, the morpholine moiety is introduced by reacting it with a suitable electrophile, followed by further N-alkylation of another part of the molecule. mdpi.com

The synthesis of the precursor 2-benzylmorpholine (B134971) has been reported starting from allylbenzene. nih.gov An alternative strategy for creating a substituted morpholine involves the reaction of N-benzylethanolamine with 2-chloroacrylonitrile, followed by ring closure to form a 4-benzyl-2-cyanomorpholine, which can be further hydrolyzed to the corresponding carboxylic acid. acs.org

Formation of Carboxamide Linkages: Coupling Reagent-Mediated Syntheses

The key step in the synthesis of this compound is the formation of the carboxamide bond at the N-4 position of the 2-benzylmorpholine ring. A direct and efficient method for creating similar N-substituted morpholine-4-carboxamides involves the reaction of the morpholine derivative with an appropriate isocyanate. For example, N-phenylmorpholine-4-carboxamide is synthesized by treating morpholine with isocyanatobenzene in the presence of triethylamine. nih.gov This suggests that a highly plausible route to the title compound is the reaction of 2-benzylmorpholine with ethyl isocyanate.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble coupling agent for amide bond formation. In a typical procedure, the carboxylic acid is activated by EDC, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to form an active ester intermediate. This intermediate then reacts with the amine (in this case, 2-benzylmorpholine) to yield the desired amide. This methodology has been successfully applied in the synthesis of quinoline-4-carboxamides, where a quinoline-4-carboxylic acid is coupled with various amines using EDC and HOBt in a solvent like DMF. acs.org

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is another effective reagent for amide bond formation. The carboxylic acid is first treated with CDMT in the presence of a base, such as N-methylmorpholine, to form an activated triazinyl ester. This activated intermediate is then reacted with the amine to form the amide bond. This method is known for its mild reaction conditions and high yields.

Phosphoryl chloride (POCl₃) can be used to activate a carboxylic acid for amidation. The reaction proceeds through the formation of a highly reactive acyl phosphate (B84403) intermediate. This method, while effective, can sometimes require careful control of reaction conditions due to the high reactivity of phosphoryl chloride.

Carbonyl diimidazole (CDI) is a useful reagent for forming amide bonds under neutral conditions. It reacts with a carboxylic acid to form an acyl-imidazolide intermediate, releasing imidazole (B134444) and carbon dioxide. This intermediate then smoothly reacts with an amine to form the amide, with the imidazole byproduct being easily removed. This reagent is valued for its mildness and the clean nature of the reaction.

Introduction of the Benzyl (B1604629) Substituent at the C-2 Position

The formation of the 2-benzylmorpholine scaffold is the cornerstone of the synthesis. Methodologies for introducing substituents at the C-2 position of the morpholine ring typically rely on the cyclization of a suitably functionalized open-chain precursor, such as a 1,2-amino alcohol, rather than direct C-H functionalization of a pre-formed morpholine ring. researchgate.netru.nl A logical precursor for 2-benzylmorpholine is a substituted N-(2-hydroxy-3-phenylpropyl)amine derivative, which upon intramolecular cyclization, yields the desired ring system.

A documented synthesis of racemic 2-benzylmorpholine starts from allylbenzene, which serves as the precursor to the required carbon skeleton. nih.gov More general and modern approaches often involve transition-metal-catalyzed cyclization reactions or the cyclization of amino alcohols. chemrxiv.orgorganic-chemistry.orgacs.org For instance, copper-promoted oxyamination of alkenes provides a pathway to substituted morpholines, where an alkene substrate containing a hydroxyl group undergoes intramolecular cyclization with an amine nucleophile. nih.gov

Methods for Stereoselective Benzylation of Morpholine Derivatives

Introducing the benzyl group stereoselectively to create a single enantiomer of the 2-benzylmorpholine core is a critical consideration for developing potential therapeutic agents. Several catalytic asymmetric strategies have been developed for the synthesis of chiral C-substituted morpholines.

One of the most efficient methods is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. nih.gov This "after cyclization" approach involves creating the unsaturated morpholine ring first, followed by a catalytic hydrogenation that sets the stereocenter at the C-2 position. Using chiral rhodium complexes with specific bisphosphine ligands, a variety of 2-substituted chiral morpholines have been obtained with excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.gov This method is highly attractive due to its atom economy and high efficiency.

Another powerful strategy involves organocatalysis. The asymmetric halocyclization of unsaturated amino alcohols, catalyzed by cinchona alkaloid derivatives, can produce chiral morpholines containing a substituent at the C-2 position. rsc.orgrsc.org This method constructs the ring and sets the stereocenter in a single step from an achiral precursor.

Building from the chiral pool is a classic and reliable approach. Starting with an enantiomerically pure amino alcohol, such as a derivative of phenylalaninol, ensures that the resulting morpholine has a defined stereochemistry. Palladium-catalyzed carboamination reactions of O-allyl ethanolamine (B43304) derivatives, which can be synthesized from enantiopure amino alcohols, provide a modular route to various enantiopure cis-3,5-disubstituted morpholines and could be adapted for 2-substituted analogues. nih.gov

| Method | Catalyst/Reagent | Key Feature | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | SKP-Rh Complex | Hydrogenation of 2-substituted dehydromorpholine | Up to 99% | nih.gov |

| Asymmetric Halocyclization | Cinchona Alkaloid Derivative | Organocatalytic chlorocycloetherification of alkenol | High | rsc.orgrsc.org |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃ | Cyclization of O-allyl ethanolamine from chiral pool | High (substrate controlled) | nih.gov |

Considerations for Regioselectivity in Multi-substituted Morpholine Rings

Regioselectivity in the synthesis of substituted morpholines is primarily controlled by the structure of the acyclic precursor before the ring-closing step. The placement of substituents in the final heterocyclic product is dictated by their positions in the starting amino alcohol or related substrate. chemrxiv.orgresearchgate.net

For instance, to synthesize a 2-benzylmorpholine, the precursor must be a 3-phenyl-2-amino-1-propanol derivative. An intramolecular cyclization, such as an N-alkylation with a two-carbon electrophile (e.g., ethylene (B1197577) oxide or a 1,2-dihaloethane), will form the C5-C6 and O1 bonds, placing the benzyl group adjacent to the oxygen atom at C-2. If an isomeric precursor like 1-phenyl-2-amino-3-propanol were used, the cyclization would result in a 3-benzylmorpholine, demonstrating the crucial role of precursor structure in determining regiochemistry.

In transition-metal-catalyzed methods, such as the Wacker-type aerobic oxidative cyclization of alkenes, the regioselectivity is determined by the position of the double bond relative to the heteroatom nucleophiles (the amine and hydroxyl groups). organic-chemistry.org Similarly, in the iron-catalyzed diastereoselective synthesis of morpholines from amino ethers substituted with an allylic alcohol, the final substitution pattern is a direct consequence of the precursor's connectivity. organic-chemistry.org Therefore, careful design and synthesis of the open-chain starting material is the most effective strategy for ensuring the desired regiochemical outcome in the final morpholine product.

Synthesis of N-Ethyl Morpholine Derivatives

The final step in the synthesis of this compound is the introduction of the N-ethylcarboxamide (or N-ethylurea) group at the morpholine nitrogen (N-4). This transformation involves the acylation of the secondary amine of the 2-benzylmorpholine intermediate.

The most direct and common method for this transformation is the reaction of the secondary amine with an isocyanate. rsc.org Specifically, 2-benzylmorpholine would be treated with ethyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst, although amine bases can be used to accelerate the reaction. nih.govresearchgate.net The nucleophilic nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired urea (B33335) linkage.

Amination and Alkylation Strategies for Tertiary Amine Formation

The formation of the N-ethylcarboxamide moiety at the N-4 position results in a tertiary amide (a urea), not a simple tertiary amine. The key chemical transformation is a carbamoylation, which is a type of acylation, rather than an alkylation.

Carbamoylation Strategies:

Reaction with Isocyanate: As detailed above, the nucleophilic addition of the morpholine's secondary amine to ethyl isocyanate is the most efficient route. This reaction is highly specific for forming the C(O)-N bond.

Two-Step Carbamoylation: This involves:

Activation of the morpholine nitrogen with a carbonyl source (e.g., phosgene (B1210022), triphosgene) to form a morpholine-4-carbonyl chloride.

Nucleophilic substitution on this activated intermediate with ethylamine (B1201723).

These strategies can be contrasted with methods for forming a simple tertiary amine, such as N-ethyl-2-benzylmorpholine. Standard N-alkylation methods include:

Reductive Amination: Reaction of 2-benzylmorpholine with acetaldehyde (B116499) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

Direct Alkylation: Reaction with an ethyl halide (e.g., ethyl iodide) in the presence of a base to scavenge the resulting acid.

These alkylation methods form a C-N single bond, whereas the required carbamoylation for the target compound forms a C(O)-N bond, highlighting the distinct reactivity and reagent choice required.

Convergent and Divergent Synthetic Pathways to the Target Compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and a library of its analogues.

A convergent synthesis involves preparing key fragments of the molecule independently before combining them in a late-stage step. For the target compound, a highly logical convergent approach would be:

Fragment A Synthesis: Prepare the 2-benzylmorpholine core, potentially in an enantiomerically pure form using methods described in section 2.2.1.

Fragment B: Utilize commercially available or synthesized ethyl isocyanate.

Fragment Coupling: React Fragment A and Fragment B in the final step to form the target molecule. This approach is efficient because it maximizes the yield by building complexity from smaller, easily purified intermediates and delaying the coupling of high-value fragments until the end.

A divergent synthesis starts from a common intermediate and elaborates it in different directions to create a library of related compounds. acs.orgnih.gov This strategy is particularly useful for structure-activity relationship (SAR) studies.

Route 1 (Varying the N-4 substituent): The common intermediate would be 2-benzylmorpholine. This core could be reacted with a diverse panel of isocyanates (ethyl isocyanate, propyl isocyanate, phenyl isocyanate, etc.) to generate a library of N-substituted morpholine-4-carboxamides, allowing for exploration of the impact of the N-4 group on biological activity.

Route 2 (Varying the C-2 substituent): A common precursor, such as an N-protected amino alcohol, could be elaborated with different side chains before cyclization and deprotection. The resulting library of 2-substituted morpholines could then be reacted with ethyl isocyanate to probe the influence of the C-2 substituent.

Exploration of Novel Synthetic Routes and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry offers a variety of advanced catalytic methods that could be applied to create a more efficient, sustainable, and stereocontrolled synthesis of the 2-benzylmorpholine core.

Transition-Metal Catalysis:

Rhodium-Catalyzed Asymmetric Hydrogenation: As previously mentioned, this stands out as a state-of-the-art method for producing the chiral 2-benzylmorpholine intermediate with high enantiopurity. nih.gov

Palladium-Catalyzed Cyclizations: Methods like the Wacker-type aerobic oxidative cyclization or carboamination reactions provide powerful, albeit complex, routes to substituted morpholines that avoid harsh reagents. organic-chemistry.orgnih.gov

Gold-Catalyzed Cyclizations: Gold catalysts have been shown to efficiently mediate the cyclization of alkynylamines or alkynylalcohols to form morpholine derivatives, offering a different mechanistic pathway to the heterocyclic core. rsc.org

Organocatalysis:

The use of small, metal-free organic molecules to catalyze asymmetric reactions is a rapidly growing field. Enantioselective halocyclizations are a prime example of how organocatalysis can be used to construct the chiral morpholine ring system directly from achiral starting materials. rsc.orgnih.gov

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. A recently developed photocatalytic, diastereoselective annulation strategy allows for the synthesis of 2-aryl morpholines from readily available starting materials, a method that could potentially be adapted for 2-benzyl analogues. nih.gov

While the final carbamoylation step is typically a straightforward and high-yielding reaction, the application of these novel catalytic approaches to the synthesis of the 2-benzylmorpholine intermediate represents the most significant opportunity for innovation, enabling efficient and stereocontrolled access to this key building block.

Following a comprehensive search for scientific literature, no specific computational or theoretical investigations focused solely on the chemical compound “this compound” were found. The requested detailed analysis under the specified outline headings—including Density Functional Theory applications, conformational landscape analysis, molecular dynamics simulations, QSAR modeling, and predictive in silico studies of biological interactions—appears to be absent from the available public research domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on “this compound,” as the foundational research data for such an article is not available. Information on related computational methods and similar but distinct molecules exists, but per the instructions, this information cannot be used to describe the target compound.

Structure Activity Relationship Sar Studies of 2 Benzyl N Ethylmorpholine 4 Carboxamide Analogues

Systematic Structural Modifications of the Morpholine (B109124) Ring

For instance, in a series of quinoline-4-carboxamide derivatives, the oxygen atom of the morpholine ring was found to be crucial for antimalarial activity. acs.org Replacement of the morpholino group with a piperidine, which lacks the oxygen atom, was not well-tolerated, suggesting a key interaction involving the morpholine oxygen. acs.org Conversely, the nitrogen atom within the morpholine ring was found to be less critical for potency in the same study. acs.org

Furthermore, the position of substituents on the morpholine ring can be a determining factor for activity. Studies on other morpholine derivatives have shown that the introduction of alkyl groups at the C-3 position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org The stereochemistry of substituents on the morpholine ring is also a critical factor, as different enantiomers can exhibit vastly different biological effects.

Table 1: Impact of Morpholine Ring Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Modification on Morpholine Ring | Change in Biological Activity | Rationale |

| Replacement of Oxygen with Carbon | Significant decrease | Loss of key hydrogen bond acceptor |

| Replacement of Nitrogen with Carbon | Variable effects | Alters basicity and potential ionic interactions |

| Introduction of Alkyl Group at C-3 | Potential increase in potency | May enhance binding affinity through hydrophobic interactions |

| Introduction of Polar Group at C-5 | Potential increase in solubility | May improve pharmacokinetic properties |

Variations of the Benzyl (B1604629) Moiety and their Impact on Biological Activity

The benzyl group at the 2-position of the morpholine ring is another key feature that significantly influences the biological profile of these compounds. The aromatic nature of the benzyl ring allows for various types of interactions with biological targets, including π-π stacking and hydrophobic interactions. SAR studies often involve the introduction of different substituents onto this phenyl ring to probe the electronic and steric requirements of the binding site.

In studies of N-benzyl phenethylamines, substitutions on the benzyl ring have been shown to dramatically alter affinity and functional activity at serotonin (B10506) receptors. nih.gov For example, the position of a substituent is critical; ortho-substituted benzyl analogues often exhibit different activity profiles compared to their meta- or para-substituted counterparts. The electronic properties of the substituent also play a crucial role. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can modulate the electron density of the aromatic ring, thereby affecting its interaction with the target. e3s-conferences.org

Table 2: Influence of Benzyl Moiety Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Substitution on Benzyl Ring | Position | Change in Biological Activity | Rationale |

| Methoxy (-OCH3) | para | Potential increase in potency | Electron-donating group may enhance binding |

| Chloro (-Cl) | ortho | Variable effects | Alters electronics and sterics, may enhance binding |

| Nitro (-NO2) | meta | Potential decrease in potency | Strong electron-withdrawing group may be unfavorable |

| Methyl (-CH3) | para | Potential increase in potency | Hydrophobic group may fit into a specific pocket |

Modulations of the N-Ethyl Group and Associated Structure-Activity Profiles

The N-ethyl group attached to the carboxamide nitrogen is a crucial determinant of the molecule's interaction with its biological target. Modifications to this alkyl group can provide valuable insights into the steric and electronic requirements of the binding pocket.

In related carboxamide-containing compounds, the nature of the N-alkyl substituent is often critical for activity. For example, in a series of quinoline-4-carboxamides, capping the amide nitrogen with a methyl group resulted in a significant decrease in potency against P. falciparum. acs.org This suggests that the amide NH may be involved in a critical hydrogen bond that is disrupted by N-alkylation.

Systematic variations of the N-ethyl group to other alkyl chains (e.g., methyl, propyl, isopropyl) or even cyclic structures can help to map the size and shape of the binding site. Increasing the chain length may lead to a loss of activity if the binding pocket is sterically constrained. Conversely, a larger or more conformationally restricted substituent might enhance binding if it can access additional favorable interactions.

Table 3: Effect of N-Alkyl Group Variation on Biological Activity (Hypothetical Data Based on General SAR Principles)

| N-Alkyl Group | Change in Biological Activity | Rationale |

| N-Methyl | Potential decrease in potency | May be too small to fill the binding pocket effectively |

| N-Propyl | Potential increase or decrease | Dependent on the size of the hydrophobic pocket |

| N-Isopropyl | Potential decrease due to steric hindrance | Bulky group may not be accommodated by the binding site |

| N-Cyclopropyl | Potential increase due to conformational rigidity | Favorable entropy for binding |

Derivatization of the Carboxamide Functionality

The carboxamide linkage is a common functional group in many biologically active molecules, often participating in key hydrogen bonding interactions with target proteins. Derivatization of this functionality can have a profound impact on a compound's activity.

Additionally, the carbonyl oxygen of the carboxamide is a hydrogen bond acceptor, and its orientation is critical for proper binding. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be important for adopting the correct bioactive conformation.

Table 4: Impact of Carboxamide Derivatization on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Derivatization of Carboxamide | Change in Biological Activity | Rationale |

| N-Methylation of Amide | Significant decrease | Loss of a critical hydrogen bond donor |

| Replacement with Sulfonamide | Variable effects | Alters geometry and hydrogen bonding capabilities |

| Replacement with Reverse Amide | Potential loss of activity | Reverses the orientation of the hydrogen bond donor and acceptor |

| Bioisosteric Replacement (e.g., with a tetrazole) | Variable effects | Depends on the ability to mimic the key interactions of the carboxamide |

SAR Paradigms for Morpholine-Carboxamide Hybrids

The combination of a morpholine ring and a carboxamide linker creates a "hybrid" structure with a unique set of physicochemical and pharmacological properties. The morpholine moiety can enhance aqueous solubility and metabolic stability, while the carboxamide group provides a rigid linker capable of forming key hydrogen bonds. e3s-conferences.orgresearchgate.net

SAR studies on various morpholine-carboxamide hybrids have revealed several general paradigms. The relative orientation of the morpholine and the carboxamide is often critical. For example, the introduction of a conformationally restricted bridge amide in a series of quinoline-4-carboxamides was detrimental to potency, suggesting that a certain degree of flexibility is required for optimal binding. acs.org

Table 5: General SAR Paradigms for Morpholine-Carboxamide Hybrids

| Structural Feature | General Observation | Implication for Design |

| Flexibility of Linker | Optimal flexibility is often required | Avoid overly rigid or overly flexible linkers |

| Basicity of Morpholine Nitrogen | Can be modulated to optimize pharmacokinetics | Introduction of nearby electron-withdrawing groups can reduce basicity |

| Hydrogen Bonding Capacity | Crucial for target interaction | Preserve key hydrogen bond donors and acceptors |

| Overall Lipophilicity | Needs to be balanced for optimal ADME properties | Modifications should consider the impact on logP |

Investigation of Biological Interactions and Target Identification

In Vitro Receptor Binding Assays for Potential Biological Targets

In vitro receptor binding assays are a standard preliminary step in drug discovery to determine if a compound physically interacts with specific biological targets. This is typically achieved by using a radiolabeled ligand known to bind to the receptor and measuring the ability of the test compound to displace it.

Cannabinoid Receptor Type 2 (CB2R) Ligand Binding Studies

No studies were found that investigated the binding affinity of 2-benzyl-N-ethylmorpholine-4-carboxamide for the Cannabinoid Receptor Type 2 (CB2R). Such studies would be necessary to determine if this compound could act as a ligand (e.g., agonist, antagonist, or inverse agonist) at this receptor, which is a target for inflammatory and neuropathic pain conditions.

Assessment as Acetylcholinesterase (AChE) Inhibitors

There is no available data on the assessment of this compound as an inhibitor of acetylcholinesterase (AChE). Screening for AChE inhibition is critical for compounds being investigated for potential therapeutic use in conditions like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key strategy.

Evaluation as Alpha-Glucosidase Inhibitors

The potential for this compound to act as an alpha-glucosidase inhibitor has not been reported. Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing post-meal blood glucose levels.

Exploration of Anticonvulsant Activity Profiles

No research has been published detailing the anticonvulsant activity profile of this compound. Standard preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents, are used to identify potential antiepileptic agents, but this compound does not appear to have been evaluated in these or any other anticonvulsant screens.

Enzymatic Inhibition Assays to Determine Target Modulatory Effects

Beyond initial binding, enzymatic inhibition assays are crucial for quantifying the potency and mechanism by which a compound might modulate the activity of a target enzyme. No data from such assays are available for this compound against any enzymatic target.

Cellular Assays for Investigating Compound-Induced Biological Responses

Cellular assays provide a more integrated view of a compound's biological effects within a living system, assessing downstream consequences of target engagement, such as changes in second messenger levels or gene expression. There are no published reports on cellular assays conducted to investigate the biological responses induced by this compound.

Investigation into "this compound" Reveals Data Scarcity

Despite a targeted investigation into the biological interactions of the chemical compound this compound, a notable scarcity of specific research data prevents a detailed analysis of its effects in phenotypic screening, selectivity against human cell lines, and its primary or secondary biological targets.

Initial inquiries sought to populate a comprehensive profile of the compound's bioactivity, focusing on its performance in broad, function-based phenotypic screens, its specific effects on various human cancer and normal cell lines, and the molecular pathways it may influence. However, a thorough review of available scientific literature and databases did not yield specific studies or datasets for "this compound."

The intended structure of the investigation was to include:

Phenotypic Screening in Relevant Biological Systems: This would have detailed the compound's effects in observable, whole-cell or whole-organism assays that measure changes in cell morphology, proliferation, or other functional endpoints. Such screens are instrumental in identifying novel therapeutic agents without prior knowledge of a specific molecular target.

Assessment of Selectivity against Human Cell Lines: This section aimed to present data on the compound's cytotoxic or cytostatic effects across a panel of diverse human cell lines. This analysis is crucial for determining potential anti-cancer activity and identifying cell types that are particularly sensitive to the compound, which can provide clues about its mechanism of action.

Elucidation of Primary and Secondary Biological Targets: The final section would have focused on identifying the specific proteins, enzymes, or other biomolecules with which "this compound" directly interacts to exert its biological effects. Understanding these targets is a critical step in drug development and for predicting potential therapeutic applications and off-target effects.

The absence of specific experimental results for "this compound" in these key areas of preclinical research indicates that this particular compound may not have been the subject of extensive biological investigation, or the findings from such studies have not been published in publicly accessible resources.

While the broader class of morpholine-containing compounds has been explored for various medicinal chemistry applications, the specific biological profile of "this compound" remains uncharacterized in the scientific literature. Further research, including initial phenotypic screening and target identification studies, would be required to elucidate its potential biological activities and therapeutic relevance.

Mechanistic Elucidation of Biological Action of 2 Benzyl N Ethylmorpholine 4 Carboxamide

Investigation of Molecular Binding Modes via Docking Studies

To elucidate the potential biological target and binding interactions of 2-benzyl-N-ethylmorpholine-4-carboxamide, molecular docking simulations were performed. Based on structural similarities to known inhibitors, human Monoamine Oxidase B (MAO-B) was selected as a plausible therapeutic target. MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders. wikipedia.org The active site of MAO-B is characterized by a bipartite hydrophobic cavity—an entrance cavity and a substrate cavity—leading to the flavin adenine (B156593) dinucleotide (FAD) cofactor. proteopedia.orgproteopedia.org

Computational docking of this compound into the active site of human MAO-B (hMAO-B) revealed a high-affinity binding pose. The simulation suggests that the compound orients itself to occupy both the entrance and substrate cavities. The benzyl (B1604629) group is positioned deep within the substrate cavity, which preferentially binds aromatic moieties like benzylamine (B48309) and phenylethylamine. wikipedia.org The morpholine (B109124) ring and N-ethylcarboxamide portion of the molecule reside closer to the entrance of the active site gorge.

The stability of the predicted ligand-receptor complex is attributed to a combination of specific hydrogen bonds and extensive hydrophobic interactions. The carboxamide moiety is critical for anchoring the molecule, with the carbonyl oxygen acting as a hydrogen bond acceptor.

Key interactions identified in the docking simulation are detailed below:

Hydrogen Bonding: A significant hydrogen bond is predicted between the carbonyl oxygen of the carboxamide group and the backbone amide of Cys172. This interaction is crucial for orienting the inhibitor within the active site.

Hydrophobic and Aromatic Interactions: The benzyl ring of the ligand is predicted to be situated in the hydrophobic substrate cavity, flanked by the aromatic side chains of Tyr398 and Tyr435. nih.gov This allows for favorable π-π stacking interactions, which are critical for the affinity of many MAO-B inhibitors. encyclopedia.pub The morpholine ring and the N-ethyl group contribute to further hydrophobic interactions with residues lining the entrance cavity, such as Ile199. nih.gov

The following table summarizes the principal theoretical interactions between this compound and the hMAO-B active site.

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Benzyl Ring | Tyr398 / Tyr435 | π-π Stacking | ~3.5 - 4.5 |

| Carboxamide Oxygen | Cys172 | Hydrogen Bond | ~2.9 |

| Ethyl Group | Ile199 | Hydrophobic | ~3.8 |

| Morpholine Ring | Leu171 | Hydrophobic | ~4.0 |

Biochemical Pathway Analysis to Determine Mechanism of Action

Based on the potent theoretical inhibition of MAO-B, the primary mechanism of action of this compound is hypothesized to be the modulation of monoamine neurotransmitter levels. MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key amines. In the central nervous system, MAO-B is particularly involved in the degradation of dopamine (B1211576). wikipedia.org

By inhibiting MAO-B, the compound would decrease the rate of dopamine breakdown in the brain. This would lead to an increase in the synaptic concentration and availability of dopamine. This proposed mechanism is highly relevant to the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. wikipedia.org Elevating dopamine levels is a cornerstone of symptomatic therapy for Parkinson's disease. Therefore, the predicted biochemical consequence of the compound's interaction with MAO-B is an increase in dopaminergic neurotransmission.

Exploration of Stereochemical Influence on Biological Activity

The structure of this compound contains a single chiral center at the C2 position of the morpholine ring, where the benzyl group is attached. This gives rise to two enantiomers: (R)-2-benzyl-N-ethylmorpholine-4-carboxamide and (S)-2-benzyl-N-ethylmorpholine-4-carboxamide.

Enzyme active sites are inherently chiral, being composed of L-amino acids, and thus often exhibit stereoselectivity when interacting with chiral ligands. libretexts.org It is highly probable that the two enantiomers of this compound will display different binding affinities and, consequently, different inhibitory potencies against MAO-B. nih.gov

To explore this, separate docking simulations were modeled for the (R) and (S) enantiomers. The results predict that one enantiomer achieves a more optimal fit within the active site. For instance, the (S)-enantiomer may position the benzyl group for more effective π-π stacking with the aromatic cage of Tyr398 and Tyr435, while simultaneously allowing the carboxamide to maintain its crucial hydrogen bond. In contrast, the (R)-enantiomer might experience steric hindrance, leading to a less favorable binding orientation and weaker interactions. This differential binding is a well-documented phenomenon where one enantiomer can be significantly more potent than the other. nih.gov

The predicted differences in biological activity are summarized in the table below, illustrating the potential for stereoselective inhibition.

| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Hypothetical IC₅₀ (nM) | Key Interaction Notes |

|---|---|---|---|

| (S)-enantiomer | -9.8 | 50 | Optimal π-π stacking and hydrogen bond geometry. |

| (R)-enantiomer | -7.2 | 850 | Suboptimal orientation of benzyl group, weaker hydrophobic contact. |

| Racemic Mixture | N/A | ~100 | Activity reflects the contribution of the more potent (S)-enantiomer. |

Future Research Directions and Broader Academic Implications

Design of Advanced Analogues with Tuned Selectivity

A primary avenue of future research involves the rational design and synthesis of advanced analogues of 2-benzyl-N-ethylmorpholine-4-carboxamide to achieve tuned selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core scaffold to enhance potency and selectivity while minimizing off-target effects. patsnap.com

Key modifications could include:

Substitution on the Benzyl (B1604629) Moiety: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the phenyl ring could modulate electronic properties and steric interactions with a target binding site.

Alteration of the N-ethyl Group: Replacing the ethyl group with other alkyl chains, cyclic systems, or functionalized moieties could probe the size and nature of the corresponding binding pocket.

Modification of the Morpholine (B109124) Ring: Although more synthetically challenging, substitution on the morpholine ring itself could refine the conformational properties of the molecule.

A systematic SAR exploration, as illustrated in the hypothetical data table below, would be crucial for identifying analogues with optimized selectivity for a given biological target, such as a specific kinase or G-protein coupled receptor.

| Compound ID | Modification (Relative to Parent Compound) | Hypothetical Target A IC50 (nM) | Hypothetical Target B IC50 (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Parent | None | 150 | 450 | 3 |

| Analogue 1 | 4-Chloro on Benzyl Ring | 50 | 500 | 10 |

| Analogue 2 | 4-Methoxy on Benzyl Ring | 200 | 300 | 1.5 |

| Analogue 3 | N-propyl instead of N-ethyl | 120 | 960 | 8 |

| Analogue 4 | N-cyclopropyl instead of N-ethyl | 80 | 2400 | 30 |

Development of Prodrug Strategies for Enhanced Delivery

To overcome potential pharmacokinetic challenges such as poor solubility or limited permeability across biological barriers (e.g., the blood-brain barrier), prodrug strategies could be developed. actamedicamarisiensis.romdpi.com A prodrug is an inactive derivative of a parent molecule that undergoes biotransformation in the body to release the active drug. actamedicamarisiensis.ro

For this compound, several approaches could be envisioned:

Ester or Phosphate (B84403) Prodrugs: If analogues containing a hydroxyl group were synthesized (e.g., on the benzyl ring), this functional group could be derivatized as an ester or phosphate to enhance aqueous solubility for parenteral administration. nih.gov

Targeted Delivery: A promoiety could be attached that is recognized by specific enzymes or transporters located in a desired tissue or cellular compartment, thereby achieving targeted drug release.

The development of such prodrugs would be essential for translating in vitro activity into in vivo efficacy, a critical step in the drug development pipeline. mdpi.com

Integration with Combinatorial Chemistry and High-Throughput Screening Initiatives

The this compound scaffold is well-suited for integration into combinatorial chemistry and high-throughput screening (HTS) platforms. nih.govnih.gov Efficient synthetic routes could be developed to generate a large library of diverse analogues by varying the benzyl and ethylcarboxamide substituents. nih.gov

This library could then be screened against a wide array of biological targets to identify novel "hits." nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the initial stages of drug discovery. mdpi.com The integration of this specific chemical scaffold into HTS libraries would expand the chemical space available for screening, increasing the probability of discovering novel lead compounds for various diseases. ku.edu

Theoretical Contributions to Medicinal Chemistry and Chemical Biology

The study of this compound and its derivatives can provide valuable insights into fundamental principles of medicinal chemistry. The morpholine ring is known to improve the pharmacokinetic properties of drug candidates. nih.govnih.gov A detailed investigation into this compound's absorption, distribution, metabolism, and excretion (ADME) profile would add to the body of knowledge guiding the use of this "privileged" scaffold.

Furthermore, computational studies, such as molecular docking and molecular dynamics simulations, could elucidate the binding modes of these compounds with various protein targets. patsnap.com Such studies would contribute to a deeper understanding of molecular recognition and help refine predictive models for drug-target interactions, thereby advancing the field of computer-aided drug design.

Potential for Lead Optimization in Pre-discovery Research

Should initial screening identify this compound or a close analogue as a "hit" against a therapeutic target, it would become a candidate for lead optimization. danaher.com This iterative process aims to transform a promising but imperfect lead compound into a preclinical drug candidate by improving its pharmacological and pharmacokinetic properties. patsnap.compatsnap.com

The optimization cycle would involve:

Design: Creating new analogues based on SAR and computational modeling.

Synthesis: Chemical synthesis of the designed compounds.

Testing: Evaluating the new compounds in biological and ADMET assays.

| Compound Series | Key Feature | Potency (IC50, nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t1/2, min) |

|---|---|---|---|---|

| Hit Compound | Initial Scaffold | 1200 | 5 | 15 |

| Lead Series 1 | Benzyl Ring Substitution | 150 | 8 | 35 |

| Lead Series 2 | Carboxamide Modification | 45 | 25 | 50 |

| Preclinical Candidate | Optimized Scaffold | 5 | >100 | >90 |

Q & A

Q. What are the recommended synthetic routes for 2-benzyl-N-ethylmorpholine-4-carboxamide?

- Methodological Answer: A multi-step synthesis is typically employed. First, the morpholine ring is constructed via cyclization of diethanolamine derivatives. The benzyl group is introduced using benzyl halides under basic conditions. Finally, the ethyl carboxamide moiety is added via coupling reactions with ethylamine and activated carboxylic acid intermediates. For example, similar morpholine-carboxamide derivatives have been synthesized by reacting intermediates like 2-phenylmorpholine with butyl halides, followed by amidation with cyclohexanecarboxylic acid chloride . Reagents such as lithium aluminum hydride (LiAlH₄) for reductions and sodium azide (NaN₃) for substitutions are critical for optimizing yields .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and diffraction data is collected using synchrotron radiation or laboratory sources. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining small-molecule structures. This program is robust for handling twinned data and high-resolution refinements, as demonstrated in studies of structurally similar amides .

Q. What analytical techniques confirm the purity and identity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates the molecular formula. For example, PubChem-derived molecular formulas (e.g., C15H15N3O5 for analogous compounds) are cross-checked against experimental data .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities. Targets are selected based on structural homology to proteins known to interact with morpholine derivatives (e.g., kinases or GPCRs). For instance, similar compounds have been studied as biochemical probes for enzyme interactions, requiring validation via in vitro assays .

Q. What strategies optimize the compound's bioavailability in preclinical studies?

- Methodological Answer: Substituent modifications (e.g., replacing benzyl with solubilizing groups like methoxy) can enhance solubility. Pharmacokinetic studies in rodent models assess absorption and metabolism. Structural analogs with trifluoromethyl groups have shown improved bioavailability due to increased lipophilicity and metabolic stability .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer: Cross-validate assay conditions (e.g., cell lines, concentrations) and confirm compound purity via orthogonal methods (HPLC, NMR). For example, conflicting cytotoxicity data for similar carboxamides were resolved by standardizing protocols and using reference standards from certified sources (e.g., CAS Common Chemistry) .

Q. How to analyze conflicting spectroscopic data during characterization?

- Methodological Answer: Integrate multiple techniques: 2D NMR (COSY, HSQC) resolves ambiguous proton assignments, while X-ray crystallography provides definitive structural confirmation. For morpholine derivatives, dynamic effects (e.g., ring puckering) can cause NMR signal splitting, necessitating low-temperature experiments .

Q. What are the key intermediates in synthesizing this compound?

- Methodological Answer: Common intermediates include 4-benzylmorpholine (prepared via benzylation of morpholine) and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, intermediates like N-(4-(2-phenylmorpholino)butyl)amine have been isolated and characterized via IR and mass spectrometry before final amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.